2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

Chiral separation Enantiomeric resolution Process chemistry

Procurement of generic α-hydroxy acids fails for chiral synthesis or regulatory QC. This exact tertiary α-hydroxy acid (CAS 4335-77-7) is mandatory as Oxybutynin EP Impurity D/USP Related Compound A and as a chiral building block. - **For QC:** ≥98% by HPLC with full NMR/MS characterization. Non-negotiable for method validation and batch release. - **For Synthesis:** Racemic precursor for (S)-enantiomer via scalable resolution (α=1.69 ATPS; >99.5% purity). - **For R&D:** Benchmark substrate for chiral separation method development (HSCCC, ATPS, ILATPS).

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 4335-77-7
Cat. No. B016345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
CAS4335-77-7
Synonyms2-Cyclohexylmandelicacid;  Cyclohexylphenylglycolic Acid;  USP Oxybutynin Related Compound A; 
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
InChIInChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)
InChIKeyYTRNSQPXEDGWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid: Chiral Building Block & Reference Standard


2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CAS 4335-77-7), systematically designated as α-cyclohexylmandelic acid or cyclohexylphenylglycolic acid (CHPGA), is a tertiary α-hydroxy acid . This compound is a racemic mixture of (R)- and (S)-enantiomers with a molecular weight of 234.29 g/mol and the formula C₁₄H₁₈O₃ . Its primary industrial and scientific role is as a key chiral intermediate in the synthesis of oxybutynin and related antimuscarinic agents, where the (S)-enantiomer is specifically required for the active pharmaceutical ingredient [1]. In procurement, the compound is also widely utilized as a high-purity reference standard—specifically Oxybutynin EP Impurity D and USP Related Compound A—for analytical method development and quality control applications [2].

Chiral intermediate for (S)-oxybutynin synthesis; enantiomer-specific pathway required.
Compendial impurity standard (EP Impurity D / USP Related Compound A) for analytical quality control.

Why In-Class Substitution of CHPGA Fails


Substituting 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a generic α-hydroxy acid or a closely related phenylglycolic acid analog is not scientifically defensible. The compound's value is intrinsically linked to its stereochemistry and specific identity as a regulatory-defined impurity. First, the target (S)-oxybutynin requires the (S)-enantiomer of this specific acid as a precursor, making the chiral integrity of the building block non-negotiable; a different α-hydroxy acid or even the racemic mixture cannot produce the correct stereoisomer of the final drug substance [1]. Second, as a compendial impurity standard (Oxybutynin EP Impurity D / USP Related Compound A), the compound's identity and purity profile are mandated for regulatory compliance in analytical testing; using a non-identical analog would invalidate method validation and quality control data . Therefore, procurement decisions based on superficial structural similarity rather than exact identity create unacceptable risk in both chiral synthesis outcomes and regulatory adherence.

Racemate or alternative α-hydroxy acid may not yield the required (S)-stereoisomer for oxybutynin synthesis.
Non-identical analogs may not meet pharmacopoeial impurity standard identity, potentially invalidating analytical method context.

Quantitative Differentiation of CHPGA Against Closest Analogs


Enantiomeric Resolution vs. Mandelic Acid

In head-to-head enantioseparation studies using an alcohol/salt aqueous two-phase system (ATPS), 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (α-CHMA) demonstrated a substantially higher separation factor (α) compared to the structurally simpler mandelic acid (MA). Under optimized conditions with sulfonated β-cyclodextrin as the chiral selector, α-CHMA achieved an α value of 1.69, whereas MA achieved only 1.20 [1]. This quantifiable difference indicates that the cyclohexyl substituent significantly enhances chiral recognition and separation efficiency compared to the unsubstituted phenyl ring of mandelic acid.

Enantiomeric Resolution
Head-to-head
α = 1.69 vs 1.20
(Δα +0.49, 41% higher)
Reported higher separation factor supports efficient chiral resolution context.
Versus mandelic acid in ATPS with sulfonated β-CD.
Chiral separation Enantiomeric resolution Process chemistry

Scalable Preparative Resolution

Preparative-scale high-speed counter-current chromatography (HSCCC) using a biphasic chiral recognition system has been validated for the resolution of racemic α-cyclohexylmandelic acid. The process achieved purities of over 99.5% for both the (+)- and (-)-enantiomers, with an enantiomeric excess (e.e.) of 100% [1]. A single preparative run successfully processed 440 mg of racemate, yielding 186 mg of (+)-enantiomer and 190 mg of (-)-enantiomer, with overall recoveries of 85-88% [1]. This demonstrates the compound's amenability to high-purity, gram-scale separation, a critical attribute for industrial precursor supply.

Preparative Resolution
Reported
440 mg scale
>99.5% purity
100% e.e.
Supports feasibility of gram-scale enantiopure production.
HSCCC with chiral recognition; 85–88% recovery.
Preparative chromatography Chiral resolution Scale-up

Green Chemistry Process Efficiency

In the context of environmentally sustainable processing, α-cyclohexylmandelic acid (α-CHMA) has been resolved using an ionic liquid-based aqueous two-phase system (ILATPS), achieving a separation factor (α) of 1.59 in a single-step extraction [1]. While this value is slightly lower than the α of 1.69 achieved with the traditional alcohol/salt ATPS, the ILATPS method is explicitly described as much 'greener' and more environmentally benign [1]. This demonstrates that while alternative green processes are viable, the target compound's resolution efficiency is sensitive to the separation system, providing a data-driven selection criterion for process development.

Green Process Efficiency
Cross-study
α = 1.59 vs 1.69
(Δα −0.10 in greener ILATPS)
Quantifies trade-off between separation efficiency and environmental profile.
ILATPS vs traditional alcohol/salt ATPS; same chiral selector.
Green chemistry Chiral separation Process efficiency

Validated Procurement Scenarios for CHPGA


Chiral Building Block for (S)-Oxybutynin

Procurement of the racemic mixture (CAS 4335-77-7) as a cost-effective starting material, followed by an established resolution step to obtain the required (S)-enantiomer. The quantitative data on high separation factors (α = 1.69 in ATPS) and scalable preparative resolution (440 mg scale, >99.5% purity) [1] supports the technical and economic feasibility of this approach compared to direct procurement of the more expensive, pre-resolved (S)-enantiomer (CAS 20585-34-6).

Reference Standard for Oxybutynin QC

Procurement of high-purity 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (e.g., ≥98% by HPLC or ≥99% by titration [1]) for use as Oxybutynin EP Impurity D or USP Related Compound A. This application is non-negotiable for ANDA filings, method validation (AMV), and commercial batch release testing, as the exact compound identity is mandated by pharmacopeial monographs [2]. The availability of material with fully characterized analytical data (NMR, MS, HPLC) is a critical procurement criterion.

Chiral Separation Process Development

Procurement of racemic α-cyclohexylmandelic acid as a model substrate for developing, optimizing, and comparing novel chiral separation methodologies. Its well-documented behavior in various systems—including HSCCC (purity >99.5%) [1], ATPS (α = 1.69) [2], and ILATPS (α = 1.59) [3]—makes it an ideal benchmark for evaluating the performance of new chiral selectors, stationary phases, or extraction protocols in academic and industrial research settings.

Application
Selection Property
Validation Focus
(S)-Oxybutynin chiral intermediate
Enantiomeric resolution pathway
Chiral purity and stereochemical control
Compendial impurity standard (EP/USP)
Identity and purity profile
Pharmacopoeial method validation context
Chiral separation process development
Established separation benchmarks
Comparative resolution efficiency
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